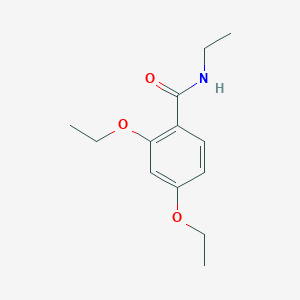![molecular formula C15H19ClFN3O2 B5351659 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5351659.png)
2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide is a chemical compound that is commonly known as CF3. It is a synthetic molecule that has been extensively studied for its potential use in scientific research.
作用机制
CF3 works by binding to specific proteins and enzymes, altering their activity and function. It has been shown to interact with a variety of proteins, including kinases, phosphatases, and proteases. CF3 has also been shown to inhibit the activity of several enzymes involved in cell signaling pathways, making it a valuable tool for studying these pathways and their role in disease.
Biochemical and physiological effects:
CF3 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential drug candidate for the treatment of cancer. CF3 has also been shown to have neuroprotective effects, making it a potential drug candidate for the treatment of neurodegenerative diseases. Additionally, CF3 has been shown to have anti-inflammatory effects, making it a potential drug candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
CF3 has several advantages as a tool for scientific research. It is a small molecule that can easily penetrate cell membranes and interact with intracellular proteins and enzymes. It is also highly specific, meaning that it can be used to target specific proteins and enzymes with minimal off-target effects. However, CF3 also has several limitations. It is a synthetic molecule that may not accurately reflect the activity of natural compounds. Additionally, the synthesis of CF3 is a complex process that requires specialized knowledge and equipment, making it difficult for some researchers to use.
未来方向
There are several future directions for research on CF3. One area of research is the development of new drugs based on CF3. CF3 has been shown to have potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to optimize the structure of CF3 and develop more potent and selective compounds. Another area of research is the use of CF3 as a tool for studying protein-protein interactions and enzyme kinetics. CF3 has been shown to interact with a wide range of proteins and enzymes, making it a valuable tool for studying these processes. Further research is needed to fully understand the mechanism of action of CF3 and its potential applications in scientific research.
合成方法
The synthesis of CF3 involves a multistep process that requires several chemical reactions. The first step involves the reaction of 2-chloro-6-fluorobenzylamine with ethyl chloroformate to produce the corresponding carbamate. The carbamate is then reacted with N,N-dimethylacetamide to form the final product, CF3. The synthesis of CF3 is a complex process that requires careful control of reaction conditions to ensure high yields and purity of the final product.
科学研究应用
CF3 has been used extensively in scientific research as a tool for studying various biological processes. It has been shown to interact with a wide range of proteins and enzymes, making it a valuable tool for studying protein-protein interactions, enzyme kinetics, and drug discovery. CF3 has also been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFN3O2/c1-19(2)14(21)8-13-15(22)18-6-7-20(13)9-10-11(16)4-3-5-12(10)17/h3-5,13H,6-9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFXABOODIYXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1C(=O)NCCN1CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5351581.png)
![5-{3-oxo-3-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]propyl}isoxazol-3-ol](/img/structure/B5351604.png)
![methyl 2-{5-[(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5351607.png)





![N-(2-chloro-4,5-difluorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B5351645.png)

![N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5351668.png)

![8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5351686.png)
